

Application Notes and Protocols for Cell Viability Assays with Rineterkib Hydrochloride

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Compound of Interest		
Compound Name:	Rineterkib hydrochloride	
Cat. No.:	B3181984	Get Quote

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Introduction

Rineterkib hydrochloride, also known as LTT-462, is an orally bioavailable small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase 1 and 2 (ERK1/2) and RAF kinases.[1][2][3] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway, often through mutations in genes like BRAF and KRAS, is a hallmark of many human cancers, including non-small cell lung cancer (NSCLC), melanoma, colorectal cancer, and pancreatic cancer.[1][5][6] Rineterkib has demonstrated preclinical activity in various cancer cell lines and in vivo tumor xenograft models, particularly those with activating mutations in the MAPK pathway.[1][2]

This document provides detailed application notes and protocols for assessing the cytotoxic and anti-proliferative effects of **Rineterkib hydrochloride** using two common colorimetric cell viability assays: MTT and MTS. These assays are fundamental tools for in vitro drug screening and characterization.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

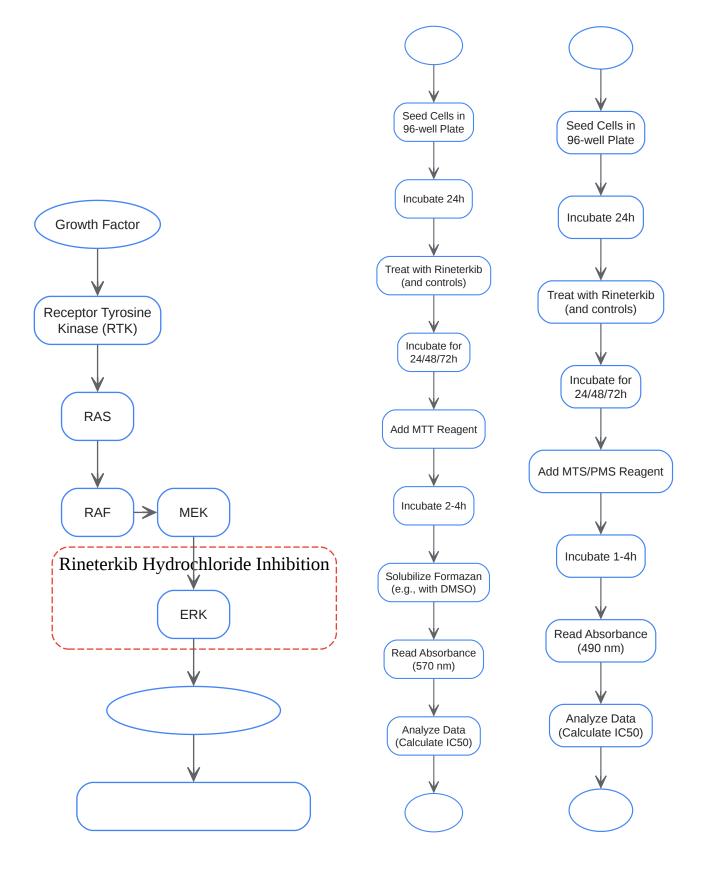


Methodological & Application

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Rineterkib hydrochloride exerts its anti-tumor effects by directly inhibiting ERK1 and ERK2, the terminal kinases in the MAPK cascade. By blocking ERK1/2, Rineterkib prevents the phosphorylation of downstream substrates that are essential for promoting cell division and survival.[3][4] Additionally, Rineterkib has been shown to inhibit RAF kinases, which are upstream activators of MEK and subsequently ERK.[1] This dual inhibition at two critical nodes in the pathway may offer a more comprehensive blockade of oncogenic signaling.





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